molecular formula C22H24N4O4 B2592315 N-(4-methoxyphenyl)-7-methyl-4-oxo-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251611-30-9

N-(4-methoxyphenyl)-7-methyl-4-oxo-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2592315
CAS No.: 1251611-30-9
M. Wt: 408.458
InChI Key: VQJIYPLMJLJEKL-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-7-methyl-4-oxo-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule belonging to the 1,8-naphthyridine class of heterocyclic compounds, which are recognized for their diverse biological activities and utility in medicinal chemistry research. This carboxamide derivative is structurally characterized by a 1,8-naphthyridin-4-one core, a scaffold known to exhibit potent inhibitory effects against various protein kinases. The specific substitution pattern on this core, including the 4-methoxyphenyl and propylcarbamoylmethyl groups, is designed to optimize interactions with the ATP-binding pocket of target enzymes, making it a valuable chemical probe for studying intracellular signaling pathways. Research into structurally analogous 1,8-naphthyridines has demonstrated significant potential in oncology research, particularly as inhibitors of tyrosine kinases and serine/threonine kinases involved in cell proliferation and survival [https://pubmed.ncbi.nlm.nih.gov/25620188/]. The mechanism of action for this compound class typically involves competitive binding at the kinase's active site, thereby preventing phosphorylation of downstream substrate proteins and disrupting signal transduction cascades, such as the MAPK/ERK or PI3K/Akt pathways. Consequently, this compound is of high interest for in vitro biochemical assays and cell-based studies aimed at elucidating the role of specific kinase targets in disease models, facilitating the discovery and characterization of novel therapeutic strategies. Its research value extends to chemical biology for target validation and as a lead structure for the structure-activity relationship (SAR) optimization of more potent or selective kinase inhibitors.

Properties

IUPAC Name

N-(4-methoxyphenyl)-7-methyl-4-oxo-1-[2-oxo-2-(propylamino)ethyl]-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-4-11-23-19(27)13-26-12-18(20(28)17-10-5-14(2)24-21(17)26)22(29)25-15-6-8-16(30-3)9-7-15/h5-10,12H,4,11,13H2,1-3H3,(H,23,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJIYPLMJLJEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-7-methyl-4-oxo-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, including the formation of the naphthyridine core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Naphthyridine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-7-methyl-4-oxo-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Cardiovascular and Renal Disorders : It acts as a non-steroidal antagonist of the mineralocorticoid receptor, which is crucial in the treatment of conditions such as heart failure and diabetic nephropathy. This receptor antagonism helps in managing hypertension and fluid retention associated with these disorders .
  • Antimicrobial Activity : Some derivatives of naphthyridine compounds have shown promising antimicrobial properties, indicating that N-(4-methoxyphenyl)-7-methyl-4-oxo-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide could be effective against various pathogens .

Synthesis Methodologies

The synthesis of this compound involves several steps that can be optimized for yield and purity:

  • Starting Materials : The synthesis typically begins with readily available precursors such as 1,8-naphthyridine derivatives.
  • Reagents and Conditions : The use of specific reagents like propyl isocyanate and controlled reaction conditions (temperature and solvent) are critical for achieving the desired product.
  • Purification Techniques : Techniques such as recrystallization or chromatography may be employed to purify the final product from reaction by-products .

Cardiovascular Applications

A study demonstrated that derivatives of naphthyridine compounds showed significant efficacy in animal models for treating heart failure. The mechanism involved blocking the mineralocorticoid receptor, leading to reduced cardiac remodeling and improved heart function .

Antimicrobial Efficacy

Research has shown that certain naphthyridine compounds exhibit broad-spectrum antimicrobial activity. For instance, a derivative similar to this compound was tested against various bacterial strains and demonstrated effective inhibition .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-7-methyl-4-oxo-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The compound may bind to enzymes, receptors, or other proteins, influencing their activity and function.

Comparison with Similar Compounds

Core Heterocycle and Substitution Patterns

The target compound belongs to the 1,8-naphthyridine family, distinct from 1,5-naphthyridine derivatives (e.g., compound 67 in ), where positional isomerism alters electronic distribution and steric interactions.

Substituent Effects

  • Aryl Carboxamide Group: Target Compound: 4-Methoxyphenyl (electron-donating methoxy group). Analog (): 3-Fluorophenyl (electron-withdrawing fluorine). In contrast, the fluorine atom in ’s analog improves metabolic stability and lipophilicity .
  • Position 1 Side Chain: Target Compound: Propylcarbamoylmethyl (–CH2–CONH–C3H7). Analog (): 2-Oxo-2-(propylamino)ethyl (–CH2–CO–NH–C3H7). The carbamoyl group (–CONH–) in the target compound facilitates hydrogen bonding, whereas the ketone-containing side chain in ’s analog may introduce conformational rigidity .
  • Position 7 Substituent :
    Both the target compound and ’s analog feature a methyl group at position 7, suggesting shared steric and electronic effects that stabilize the naphthyridine core .

Physicochemical and Spectroscopic Properties

NMR Data

  • Target Compound : The 4-methoxyphenyl group’s protons would resonate at ~3.8–4.0 ppm (OCH3), while the methyl group at position 7 would appear as a singlet near 2.5 ppm. The propylcarbamoyl chain’s NH proton would show a broad peak at ~6.5–7.0 ppm .
  • Analog () : The 3-fluorophenyl group would cause downfield shifts (~7.2–7.6 ppm) for aromatic protons adjacent to fluorine. The ketone in the side chain may deshield neighboring protons, shifting their signals upfield compared to the target compound .

Solubility and Stability

  • The 4-methoxyphenyl group in the target compound enhances water solubility relative to fluorinated analogs (e.g., ) due to increased polarity. However, fluorinated derivatives often exhibit superior metabolic stability and membrane permeability .

Crystallographic and Computational Analysis

Crystal structures of related naphthyridines (e.g., ’s 67 ) were resolved using SHELXL () and visualized via ORTEP-3 (). The target compound’s structure, if determined crystallographically, would likely exhibit similar packing motifs, with hydrogen bonds between carboxamide NH and carbonyl oxygen atoms stabilizing the lattice .

Data Table: Key Comparisons

Property Target Compound Analog () 7-Chloro-6-fluoro Analog ()
Core Structure 1,8-Naphthyridine 1,8-Naphthyridine 1,8-Naphthyridine
Position 3 Substituent N-(4-Methoxyphenyl)carboxamide N-(3-Fluorophenyl)carboxamide 3-Carboxylic acid
Position 1 Substituent (Propylcarbamoyl)methyl 2-Oxo-2-(propylamino)ethyl
Position 7 Substituent Methyl Methyl Chloro, Fluoro
Key Functional Groups Carboxamide, Methoxy, Alkylamide Carboxamide, Fluorine, Ketone Carboxylic acid, Halogens
Synthetic Yield (Estimated) ~40–50% (based on analogous methods) Not reported 65%
Notable NMR Shifts OCH3: ~3.8–4.0 ppm; CH3: ~2.5 ppm F-C6H4: ~7.2–7.6 ppm; CO: ~170 ppm (IR) COOH: ~12 ppm (broad); Cl/F: deshielded

Biological Activity

Naphthyridine derivatives, including N-(4-methoxyphenyl)-7-methyl-4-oxo-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide, have garnered attention due to their diverse biological activities. This compound is a member of the 1,8-naphthyridine family, known for their antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H20N2O3
  • Molecular Weight : 300.35 g/mol
  • CAS Number : 763114-26-7

Antimicrobial Activity

Naphthyridine derivatives have been extensively studied for their antimicrobial properties. The compound exhibits significant activity against various bacterial strains.

Case Studies

  • Antibacterial Activity :
    • A study demonstrated that related naphthyridine derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication .
    • In vitro tests indicated that the compound showed comparable efficacy to established antibiotics such as ciprofloxacin against resistant strains of Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity :
    • Research has indicated that naphthyridine derivatives possess antifungal properties. For instance, compounds similar to the one in focus showed effectiveness against Candida albicans and Aspergillus niger, with mechanisms involving disruption of fungal cell membrane integrity .

Anticancer Activity

The anticancer potential of naphthyridine derivatives is well-documented. The compound has shown promise in inducing apoptosis in various cancer cell lines.

The anticancer activity is primarily attributed to:

  • Induction of Apoptosis : The compound triggers programmed cell death pathways in cancer cells, leading to reduced viability .
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at G0/G1 phase in leukemia cells at concentrations as low as 7 μM .

Research Findings

A study highlighted that the compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value indicating significant cytotoxicity at micromolar concentrations .

Anti-inflammatory Activity

Naphthyridine derivatives also exhibit anti-inflammatory properties. The compound has been tested for its ability to reduce inflammation markers in vitro.

In Vitro Studies

Research indicates that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures, suggesting a potential role in inflammatory diseases .

Summary of Biological Activities

Biological ActivityMechanismEfficacy
AntimicrobialInhibition of DNA gyraseEffective against Gram-positive & Gram-negative bacteria
AntifungalDisruption of cell membraneEffective against Candida and Aspergillus species
AnticancerInduction of apoptosis & cell cycle arrestSignificant cytotoxicity in cancer cell lines
Anti-inflammatoryReduction of cytokinesDecreased inflammation markers

Q & A

Q. What are the established synthetic routes for 1,8-naphthyridine-3-carboxamide derivatives, and how do they apply to this compound?

  • Methodological Answer : The synthesis typically involves a two-step process: (1) substitution to introduce substituents at the naphthyridine core and (2) hydrolysis to generate the carboxylic acid or carboxamide moiety. For example, a similar compound (7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid) was synthesized via substitution using K₂CO₃/CS₂CO₃ in 1,4-dioxane, followed by hydrolysis with NaOH . Key reagents and conditions include mild temperatures (60–80°C) to minimize side reactions.

Q. How is structural confirmation achieved for this compound post-synthesis?

  • Methodological Answer : 1H NMR and IR spectroscopy are critical. For instance, in a structurally analogous compound, the keto (C=O) and amide (C=O) groups were confirmed via IR peaks at 1686 cm⁻¹ and 1651 cm⁻¹, respectively. Aromatic protons and substituents (e.g., methoxy groups) are identified through characteristic 1H NMR shifts (e.g., δ 9.19–7.24 ppm for aromatic protons) . Mass spectrometry (MS) further validates molecular weight (e.g., m/z 423 for a related compound) .

Q. What analytical techniques are used to assess purity and stability?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. For stability studies, accelerated degradation tests under varying pH, temperature, and light exposure are conducted. Thermal stability is often analyzed via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products?

  • Methodological Answer : Optimization involves:
  • Catalyst screening : Use of weak bases (e.g., K₂CO₃) instead of strong bases to reduce side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction efficiency .
  • Temperature control : Maintaining 60–80°C prevents thermal decomposition .
    A case study achieved a 63.69% yield by optimizing hydrolysis time and NaOH concentration .

Q. What is the impact of substituent variations (e.g., methoxy vs. chloro groups) on biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies are critical. For example:
  • Methoxy groups (electron-donating) enhance solubility but may reduce target binding affinity.
  • Chloro substituents (electron-withdrawing) improve metabolic stability, as seen in analogues with IC₅₀ values <1 µM against cancer cell lines .
    Computational docking studies (e.g., using AutoDock Vina) can predict binding interactions with targets like c-Met kinase .

Q. How do in silico models aid in designing analogues of this compound?

  • Methodological Answer : Molecular dynamics simulations and density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and pharmacokinetic parameters (e.g., logP, bioavailability). For example, in silico studies on a chloro-substituted analogue revealed optimal logP (~3.5) for blood-brain barrier penetration .

Contradictions and Resolutions

  • Discrepancy in Yields : reports a 63.69% yield using NaOH hydrolysis, while achieves 76–83% via Smiles rearrangement. Resolution lies in reaction mechanism differences: hydrolysis may introduce competing pathways, whereas rearrangement minimizes by-products .
  • Substituent Effects : highlights chloro groups for stability, but methoxy groups in the target compound may prioritize solubility. Researchers must balance these properties based on the intended application.

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